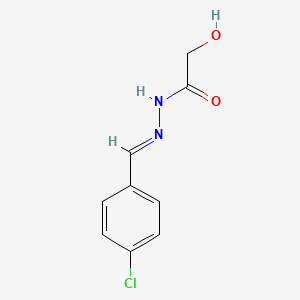

![molecular formula C16H16FN3O2 B5539582 4-氟-N-{[(2,4,6-三甲基吡啶-3-基)氨基]羰基}苯甲酰胺](/img/structure/B5539582.png)

4-氟-N-{[(2,4,6-三甲基吡啶-3-基)氨基]羰基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide" belongs to a class of compounds known for their varied applications in medicinal chemistry and material science due to their unique structural features and functional diversity. This compound, like its analogs, is synthesized through multi-step chemical reactions, leading to a structure that allows for a wide range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-component reactions, such as the three-component reaction utilized in the synthesis of related benzamide derivatives. These processes may involve reactants like N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using bases like triethylamine at room temperature, indicating the versatility and efficiency of water-mediated synthesis for these compounds (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed information about the compound's molecular geometry, including bond lengths, angles, and the overall molecular conformation. Computational chemistry methods further support these findings, offering insights into the electronic structure and potential reactivity of the molecule (Jayarajan et al., 2019).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, attributing to their functional groups. For example, nucleophilic vinylic substitution reactions have been explored for synthesizing fluorinated heterocycles, showcasing the reactivity of the enamide moiety present in similar structures (Meiresonne et al., 2015).

科学研究应用

药物化学中的氟化

- 三氟酰胺保护苄胺的邻位氟化:使用 N-氟-2,4,6-三甲基吡啶鎓三氟甲磺酸盐作为 Pd(OTf)2 x 2 H2O 催化的邻位氟化中的 F(+) 源至关重要。由于该氟化方案能够将三氟酰胺转化为广泛的合成有用官能团,因此在药物化学和合成中具有广泛的应用 (Wang, Mei, & Yu, 2009).

氟化杂环的合成

- 铑催化的 C-H 活化用于杂环合成:通过铑(III) 催化的 C-H 活化和与 2,2-二氟乙烯基甲苯磺酸酯偶联来合成氟化杂环,展示了该化合物在制药和农化工业中的重要性 (Wu et al., 2017).

在癌症研究中的应用

- 在癌细胞系中的抗增殖特性:对 3-氨基-1-芳基-1H-苯并[f]色烯-2-腈衍生物(包括具有 4-氟取代的化合物)的研究表明,其对癌细胞具有有效的细胞毒活性,表明其在化疗中的潜在用途 (Ahagh et al., 2019).

神经学研究应用

- 阿尔茨海默病的成像探针:4-[F-18]氟-N-{2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基}-N-(2-吡啶基)苯甲酰胺是一种分子成像探针,已用于量化阿尔茨海默病患者大脑中的血清素 1A 受体密度,有助于理解神经系统疾病 (Kepe et al., 2006).

放射性标记化合物的开发

- 肽的氟-18 标记:开发了一种使用 2-氰基-4-(甲氧羰基)-N,N,N-三甲基苯甲鎓三氟甲磺酸盐等化合物的肽直接 18F 标记程序,证明了氟化化合物在为生物医学成像创建放射性标记分子中的重要性 (Becaud et al., 2009).

属性

IUPAC Name |

4-fluoro-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c1-9-8-10(2)18-11(3)14(9)19-16(22)20-15(21)12-4-6-13(17)7-5-12/h4-8H,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNCIXUPBVRFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC=C(C=C2)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)